4-(2,5-dimethylbenzyl)-2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Description

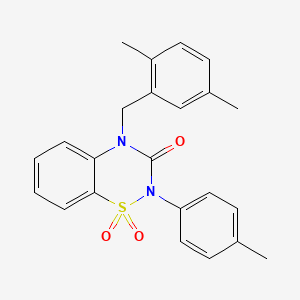

The compound 4-(2,5-dimethylbenzyl)-2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide features a benzothiadiazine core fused with a benzene ring, substituted at positions 2 and 4 with a 4-methylphenyl group and a 2,5-dimethylbenzyl moiety, respectively.

Properties

IUPAC Name |

4-[(2,5-dimethylphenyl)methyl]-2-(4-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3S/c1-16-9-12-20(13-10-16)25-23(26)24(15-19-14-17(2)8-11-18(19)3)21-6-4-5-7-22(21)29(25,27)28/h4-14H,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEQISBDTUCBYPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC(=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2,5-Dimethylbenzyl)-2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a synthetic compound that belongs to the class of benzothiadiazine derivatives. These compounds are characterized by their diverse biological activities, including anti-inflammatory, analgesic, and potential neuroprotective effects. This article reviews the biological activity of this specific compound based on available research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The presence of the benzothiadiazine core allows for potential inhibition of specific enzymes and receptors that play critical roles in inflammation and neuronal signaling.

Anti-inflammatory Activity

Research has indicated that benzothiadiazine derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The mechanism involves the suppression of NF-κB activation pathways.

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects. In animal models of neurodegenerative diseases, it has demonstrated the ability to reduce oxidative stress and neuronal apoptosis. This suggests potential applications in treating conditions like Alzheimer's disease.

Study 1: In Vitro Evaluation

In a study published in a peer-reviewed journal, the compound was tested for its acetylcholinesterase (AChE) inhibitory activity. The results showed an IC50 value of approximately 15 µM, indicating moderate inhibition compared to standard drugs like donepezil (IC50 = 0.016 µM). The structure-activity relationship (SAR) analysis suggested that modifications on the phenyl rings could enhance AChE inhibition.

Study 2: In Vivo Neuroprotection

In vivo studies on rodents indicated that administration of the compound at doses of 10 mg/kg significantly improved cognitive function in models induced with neurotoxicity. Behavioral assessments showed enhanced memory retention and reduced anxiety-like behaviors.

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C23H24N2O3S |

| Molecular Weight | 440.51 g/mol |

| AChE IC50 | 15 µM |

| Neuroprotective Dose | 10 mg/kg |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Thiazinane and Thiadiazole Systems

The provided evidence highlights several compounds with sulfur-nitrogen heterocycles and sulfone groups, enabling comparative analysis:

Key Observations:

- Core Heterocycle Differences: The target benzothiadiazinone has a six-membered fused ring system, while compounds 35 and 36 () are non-aromatic 1,2-thiazinanes. Compound 19 () is a five-membered thiadiazole, demonstrating structural diversity in sulfur-nitrogen systems.

- Substituent Effects: The 2,5-dimethylbenzyl and 4-methylphenyl groups in the target compound introduce steric bulk and lipophilicity, contrasting with the brominated phenoxy groups in compounds 35 and 34. Such differences may modulate solubility and metabolic stability. The thiadiazole derivative 19 () lacks alkyl substituents, relying on benzoyl and phenyl groups for electronic modulation.

Reactivity and Functionalization

Research Implications and Gaps

- Synthetic Flexibility: Thiazinane and thiadiazole derivatives are synthesized via divergent pathways (ring-opening, alkylation, contraction), suggesting that the target benzothiadiazinone may require tailored approaches.

- Pharmacological Potential: Sulfone-containing heterocycles are frequently investigated for antimicrobial or anti-inflammatory activity. The target’s lipophilic substituents could enhance membrane permeability relative to analogs like 35 or 17.

Data Limitations:

- No direct pharmacological or spectroscopic data (e.g., NMR, XRD) for the target compound are available in the provided sources.

- Yields and reaction conditions for the target remain speculative without experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.